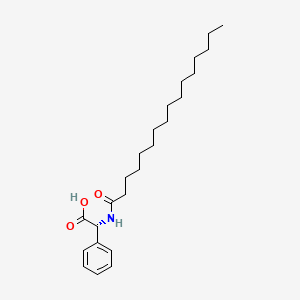
(r)-2-Palmitamido-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexadecanoyl-D-phenylglycine is a synthetic compound that belongs to the class of N-acyl amino acids It is characterized by the presence of a hexadecanoyl (palmitoyl) group attached to the nitrogen atom of D-phenylglycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecanoyl-D-phenylglycine typically involves the acylation of D-phenylglycine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
D-Phenylglycine+Hexadecanoyl chloride→N-Hexadecanoyl-D-phenylglycine+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-Hexadecanoyl-D-phenylglycine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexadecanoyl-D-phenylglycine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the hexadecanoyl moiety can be reduced to an alcohol.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N-Hexadecanoyl-D-phenylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and surfactants.
Mecanismo De Acción
The mechanism of action of N-Hexadecanoyl-D-phenylglycine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylglycine: Lacks the hexadecanoyl group and has different chemical properties.
4-Hydroxyphenylglycine: Contains a hydroxyl group on the phenyl ring, leading to different reactivity.
3,5-Dihydroxyphenylglycine: Contains two hydroxyl groups on the phenyl ring, further altering its chemical behavior.
Uniqueness
N-Hexadecanoyl-D-phenylglycine is unique due to the presence of the long-chain hexadecanoyl group, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and proteins. This structural feature differentiates it from other phenylglycine derivatives and contributes to its specific applications and effects.
Propiedades
Fórmula molecular |
C24H39NO3 |
|---|---|
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
(2R)-2-(hexadecanoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(26)25-23(24(27)28)21-18-15-14-16-19-21/h14-16,18-19,23H,2-13,17,20H2,1H3,(H,25,26)(H,27,28)/t23-/m1/s1 |
Clave InChI |
RWSCJQIKZILZMZ-HSZRJFAPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@H](C1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(C1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


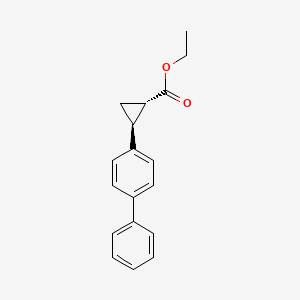


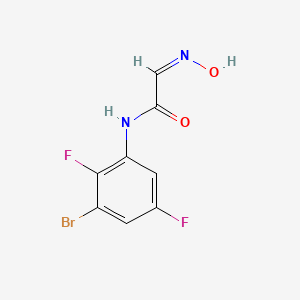
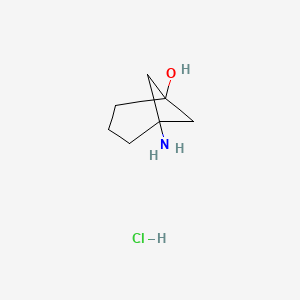
![1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride](/img/structure/B13904199.png)

![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)
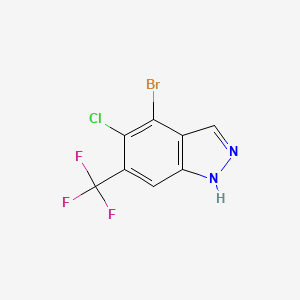
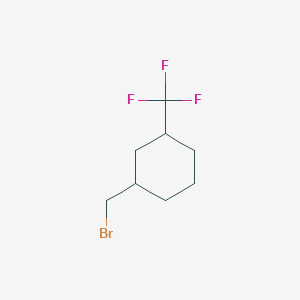
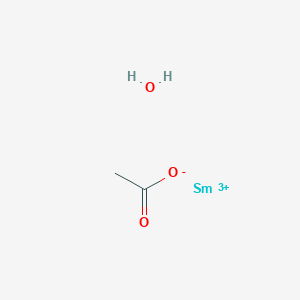
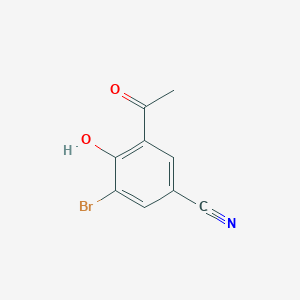
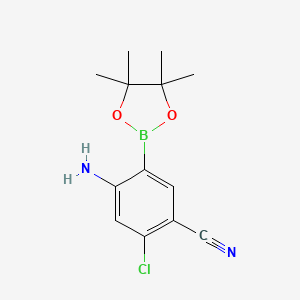
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
